N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole moiety linked to a piperidine scaffold and a 3,4-dimethylbenzenesulfonamide group. Sulfonamides are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-5-3-4-6-20(19)27-21/h3-8,13,17,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMCSJMGKCYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling reactions: The benzo[d]oxazole and piperidine intermediates are coupled using a suitable linker, often involving a methylation step.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets, particularly in the context of its pharmacological effects.
Industrial Applications: It may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzenesulfonamide group can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Shared Features: The target compound and KRC-108 both incorporate a benzo[d]oxazole-piperidine scaffold, which is critical for kinase interaction .
- Sulfonamide Variations : Compared to the oxadiazole-containing sulfonamide in , the target compound’s 3,4-dimethyl substitution may enhance lipophilicity and membrane permeability, influencing pharmacokinetics .
- Piperidine Modifications : Unlike fentanyl analogs in (e.g., β-methyl fentanyl), which use piperidine for opioid receptor binding, the target compound’s piperidine is functionalized for kinase targeting, reflecting divergent therapeutic applications .
Key Findings:
- Kinase Inhibition : KRC-108’s TrkA inhibition suggests the target compound may share similar kinase targets, though the dimethylbenzenesulfonamide group could modulate selectivity .
- Thermal Stability : The target compound’s melting point is unspecified, but Example 53 () shows sulfonamide derivatives with MPs >170°C, indicating robust thermal stability .
- Metabolic Stability : Piperidine-containing compounds like fentanyl analogs exhibit varied metabolic pathways; the target compound’s benzo[d]oxazole may reduce cytochrome P450 interactions compared to opioid derivatives .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 364.47 g/mol |
| CAS Number | 1797725-55-3 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzo[d]oxazole and piperidine moieties are crucial for binding to specific receptors and enzymes, influencing various biological pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neuroprotection.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . In vitro assays demonstrated significant inhibitory effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential . In various cancer cell lines, including breast and lung cancer cells, it exhibited dose-dependent cytotoxicity. The IC50 values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated a significant reduction in motor deficits and neuroinflammation markers compared to the control group, suggesting potential therapeutic applications in neurodegenerative disorders.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
